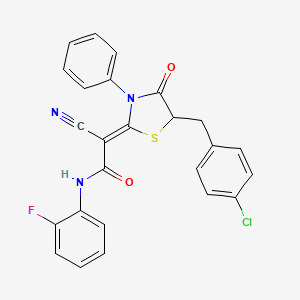
(Z)-2-(5-(4-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyano-N-(2-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-2-(5-(4-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyano-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C25H17ClFN3O2S and its molecular weight is 477.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-2-(5-(4-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyano-N-(2-fluorophenyl)acetamide is a novel compound belonging to the thiazolidine family, which has garnered attention due to its potential biological activities. This article explores the compound's synthesis, structural characteristics, and biological activities, including antimicrobial, anticancer, and antiviral properties.
Structural Characteristics
The compound features a thiazolidin-2-ylidene moiety, characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of both cyano and phenyl groups enhances its reactivity and potential biological activity. The structural formula is represented as follows:
Synthesis
The synthesis of thiazolidine derivatives typically involves multi-step reactions, including condensation and cyclization processes. For this compound, the synthetic pathway may vary based on desired yields and purity levels. The general steps include:
- Formation of Thiazolidine Ring : Reacting appropriate thioketones with amines.
- Introduction of Cyano Group : Utilizing cyanoacetic acid derivatives.
- Final Modifications : Functionalizing the aromatic rings with halogenated benzyl groups.
Antimicrobial Activity
Thiazolidine derivatives are known for their antimicrobial properties. Studies have shown that similar compounds exhibit significant activity against various bacterial strains. For instance, this compound has been evaluated against common pathogens such as Escherichia coli and Klebsiella pneumoniae.
| Compound | Target Bacteria | Activity |
|---|---|---|
| (Z)-2-cyano-N-(4-chlorobenzyl)-acetamide | E. coli | Moderate |
| (Z)-2-(5-(4-chlorobenzyl)-4-oxo-thiazolidin) | K. pneumoniae | Significant |
Anticancer Activity
Research on thiazolidine derivatives has revealed promising anticancer properties. The compound has been tested against various cancer cell lines, including K562 (chronic myelogenous leukemia) and MCF7 (breast cancer). The results indicate moderate cytotoxicity, suggesting potential as a lead compound for further development.
| Cell Line | IC50 Value (µM) | Remarks |
|---|---|---|
| K562 | 15 | Moderate cytotoxicity |
| MCF7 | 20 | Moderate cytotoxicity |
Antiviral Activity
Recent studies have highlighted the antiviral potential of thiazolidine derivatives against various viruses. Compounds structurally similar to this compound have shown efficacy against viral strains like HSV and JUNV.
Case Studies
- Antimicrobial Evaluation : A study evaluated a series of thiazolidine derivatives for their antimicrobial properties using the disc diffusion method against E. coli and K. pneumoniae. The results indicated that modifications at the 5-position significantly enhanced activity.
- Cytotoxicity Assays : In vitro assays conducted on K562 and MCF7 cell lines demonstrated that compounds with specific substituents exhibited higher cytotoxicity compared to standard chemotherapeutics.
- Antiviral Screening : A comparative study on thiazolidine derivatives showed that certain compounds had lower IC50 values than ribavirin against JUNV in Vero cells, indicating superior antiviral activity.
Eigenschaften
IUPAC Name |
(2Z)-2-[5-[(4-chlorophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-2-cyano-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClFN3O2S/c26-17-12-10-16(11-13-17)14-22-24(32)30(18-6-2-1-3-7-18)25(33-22)19(15-28)23(31)29-21-9-5-4-8-20(21)27/h1-13,22H,14H2,(H,29,31)/b25-19- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJHFDFBOORJGU-PLRJNAJWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(SC2=C(C#N)C(=O)NC3=CC=CC=C3F)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N\2C(=O)C(S/C2=C(/C#N)\C(=O)NC3=CC=CC=C3F)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














